2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a triazole ring and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the isoindole-dione structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or isoindole-dione rings.
Scientific Research Applications
2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is explored as a potential drug candidate due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The isoindole-dione structure may also play a role in the compound’s biological effects by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: This compound features a triazole ring and is used in various applications, including drug synthesis.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties, this compound shares the triazole ring structure.
Uniqueness
2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to the combination of the triazole ring and the isoindole-dione structure. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-4-9-15-14(17-16-9)18-12(19)7-5-6-8(21-2)11(22-3)10(7)13(18)20/h5-6H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQVWVSBGGHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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